molecular formula C13H12S B085690 Benzene, 1-methyl-3-(phenylthio)- CAS No. 13865-48-0

Benzene, 1-methyl-3-(phenylthio)-

Cat. No.: B085690
CAS No.: 13865-48-0
M. Wt: 200.3 g/mol
InChI Key: ZJVTUKZKUYWJLL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-methyl-3-(phenylthio)- can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. This method typically requires an aryl halide and a nucleophile, such as a thiolate anion, under basic conditions . Another method involves the Suzuki-Miyaura coupling reaction, which uses boron reagents and palladium catalysts to form carbon-carbon bonds .

Industrial Production Methods: Industrial production of Benzene, 1-methyl-3-(phenylthio)- often involves large-scale nucleophilic aromatic substitution reactions. These reactions are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: Benzene, 1-methyl-3-(phenylthio)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

Benzene, 1-methyl-3-(phenylthio)- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studies have explored its potential as a ligand in biochemical assays.

    Medicine: Research is ongoing into its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Benzene, 1-methyl-3-(phenylthio)- involves its interaction with various molecular targets. The phenylthio group can participate in electron-donating or withdrawing interactions, influencing the reactivity of the benzene ring. This compound can also form coordination complexes with metal ions, affecting catalytic processes and biochemical pathways .

Comparison with Similar Compounds

Uniqueness: Benzene, 1-methyl-3-(phenylthio)- is unique due to the presence of both a methyl and a phenylthio group, which confer distinct electronic and steric properties. These features make it particularly useful in specific synthetic and catalytic applications .

Properties

IUPAC Name

1-methyl-3-phenylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12S/c1-11-6-5-9-13(10-11)14-12-7-3-2-4-8-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJVTUKZKUYWJLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)SC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80160737
Record name Benzene, 1-methyl-3-(phenylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80160737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13865-48-0
Record name Benzene, 1-methyl-3-(phenylthio)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013865480
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-methyl-3-(phenylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80160737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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